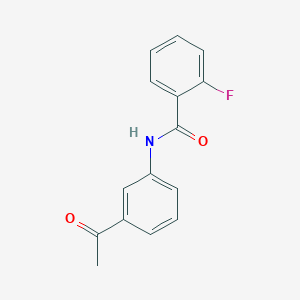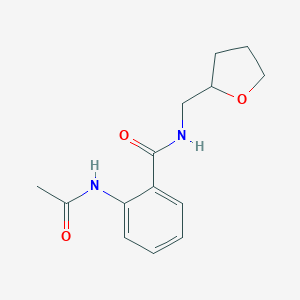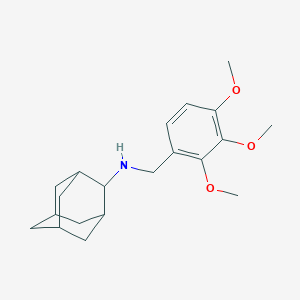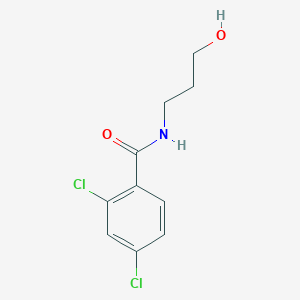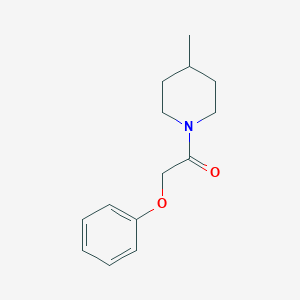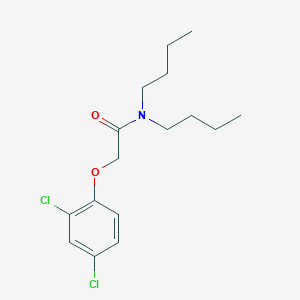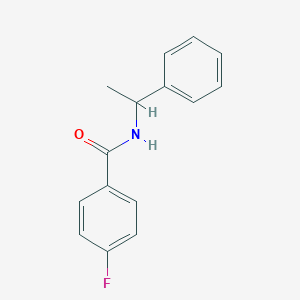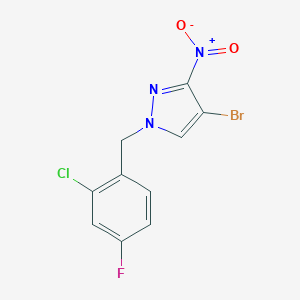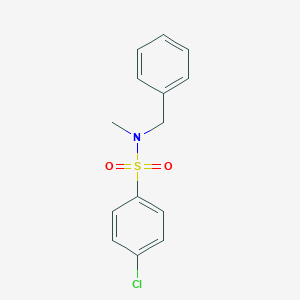
2-Benzylidene-4-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4-methylcyclohexanone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a yellowish-white crystalline powder that is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-4-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzylidene-4-methylcyclohexanone has several advantages for use in lab experiments, including its high purity and stability. However, this compound is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, the synthesis of this compound can be challenging, and the yield of the reaction can be variable.
Direcciones Futuras
There are several future directions for research on 2-Benzylidene-4-methylcyclohexanone. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, the development of new materials based on this compound is an area of active research, with potential applications in electronics, optics, and energy storage.
Métodos De Síntesis
2-Benzylidene-4-methylcyclohexanone is synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction is typically between 50-70%.
Aplicaciones Científicas De Investigación
2-Benzylidene-4-methylcyclohexanone has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds, including chiral compounds. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and analgesic properties. This compound has also been studied for its potential applications in material science, particularly in the development of new materials with unique properties.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+ |
Clave InChI |
ZQGNKNYBPLSFHO-JLHYYAGUSA-N |
SMILES isomérico |
CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 |
SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
SMILES canónico |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





